![molecular formula C20H24IN3S B2505388 4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide CAS No. 1025707-86-1](/img/structure/B2505388.png)
4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide" is a complex organic molecule that likely contains a pyridinium core with a tert-butyl group and a phenyl-substituted thiazole ring. The presence of iodide suggests it may form part of an ionic structure, potentially relevant in various chemical and biological contexts.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of pyridine or thiazole moieties. For instance, 1-aminopyridinium ylides have been used as directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, indicating that similar strategies could be employed in the synthesis of the compound . Additionally, the synthesis of a related thiazole compound was achieved through the reduction of a benzylidene-thiazol-2-amine derivative, which could hint at a possible synthetic route for the target compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography. For example, the structure of a 4-tert-butylpyridinium triiodide complex was determined, showing monoprotonated cations and triiodide anions with near-symmetric linear geometry . This suggests that the target compound may also form complex ionic structures with iodide ions.
Chemical Reactions Analysis
The reactivity of pyridine and thiazole derivatives with iodine has been studied, revealing the formation of various ionic reaction products . These reactions often involve the formation of cationic species with iodine, which could be relevant to the behavior of the compound under investigation.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in several studies. For instance, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly affects their performance, suggesting that the tert-butylpyridine moiety can influence the electronic properties of a compound . Furthermore, the crystallographic identification of a novel thiazole with a complex network of polyiodide/iodine counter ions indicates that the target compound may also exhibit interesting solid-state properties .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Studies have shown that similar thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives of 1,3-thiazol-4-yl demonstrated promising antibacterial activity against various bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These compounds also showed good antifungal activity against Candida albicans and Aspergillus niger, as well as notable antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Katagi et al., 2013).
Application in Polymerization and Catalysis
Compounds containing similar structural motifs have been explored in the field of polymerization and catalysis. For example, phenoxy-imine ligands with pendant imidazolium salts, which bear resemblance to the structure , have been utilized in ethylene polymerization processes, although they exhibited low activity in this context (Houghton et al., 2008).
Applications in Material Science
In material science, certain thiazole derivatives have been involved in the creation of new conjugated polyradicals with high spin concentration, which could be relevant in the development of advanced materials with unique electronic properties (Miyasaka et al., 2001).
Synthesis and Characterization Studies
Research has been conducted on the synthesis and characterization of various thiazole derivatives, which are structurally related to the compound . These studies provide insights into the chemical properties and potential applications of such compounds (Brown, Rae, & Sternhell, 1965).
Potential in Solar Cell Technology
Imidazolium-based compounds, similar in structure, have been explored in the development of dye-sensitized solar cells. These studies indicate the potential of thiazole derivatives in renewable energy technologies (Wu et al., 2013).
Gas Separation Technologies
Some studies have utilized imidazolium iodide in CO2 separation composites, suggesting the potential of thiazole derivatives in environmental applications, specifically in gas separation and filtration technologies (Kim & Kang, 2019).
Propiedades
IUPAC Name |
3-tert-butyl-N-[(1-methylpyridin-1-ium-4-yl)methyl]-4-phenyl-1,3-thiazol-2-imine;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N3S.HI/c1-20(2,3)23-18(17-8-6-5-7-9-17)15-24-19(23)21-14-16-10-12-22(4)13-11-16;/h5-13,15H,14H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUYLAGAEBTLFH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CSC1=NCC2=CC=[N+](C=C2)C)C3=CC=CC=C3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

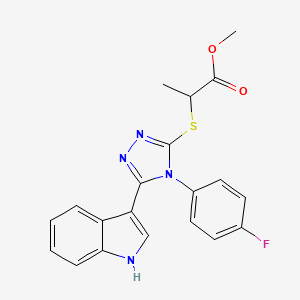
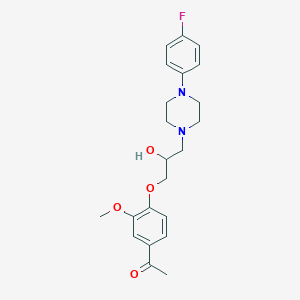
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)
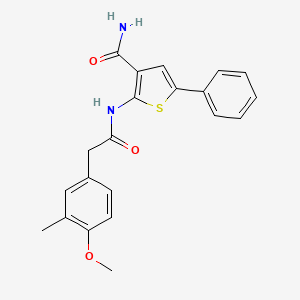

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)
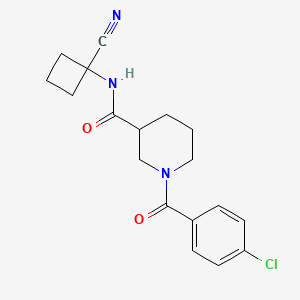

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)
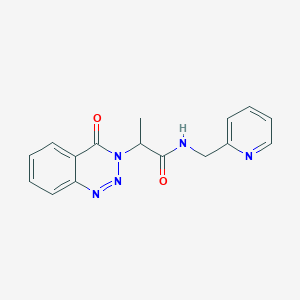

![[5-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2505324.png)
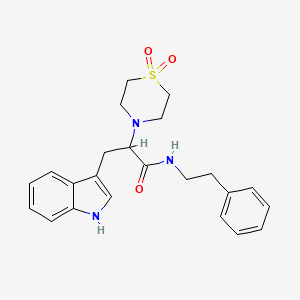
![2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505328.png)